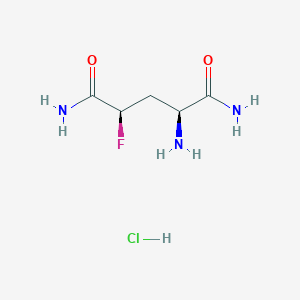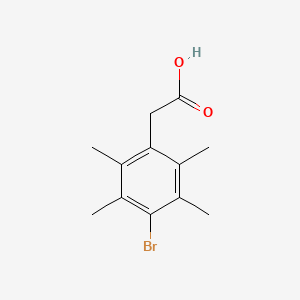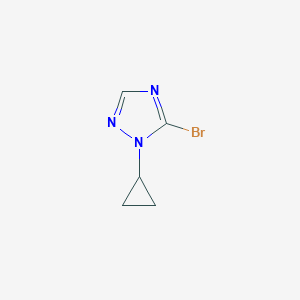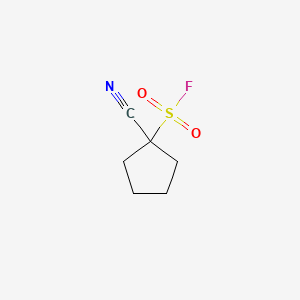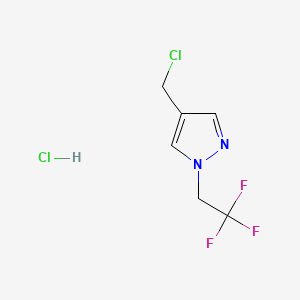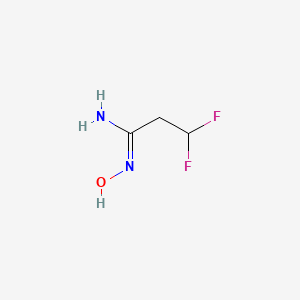
(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group and a trifluoroacetyl group, making it a valuable molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid typically involves the reaction of trans-4-hydroxyproline with trifluoroacetimidoyl chlorides. This reaction is often catalyzed by titanium dioxide nanoparticles and sodium bicarbonate as a base . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions
(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated pyrrolidines, substituted pyrrolidines, and various oxidized derivatives. These products have diverse applications in medicinal chemistry and material science.
科学的研究の応用
(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of (2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
(2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamides: These compounds share a similar core structure but differ in the substitution pattern on the pyrrolidine ring.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, exhibiting diverse biological activities.
Uniqueness
(2R,4R)-4-Hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its trifluoroacetyl group enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C7H8F3NO4 |
|---|---|
分子量 |
227.14 g/mol |
IUPAC名 |
(2R,4R)-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO4/c8-7(9,10)6(15)11-2-3(12)1-4(11)5(13)14/h3-4,12H,1-2H2,(H,13,14)/t3-,4-/m1/s1 |
InChIキー |
NADYOCLURPXIBF-QWWZWVQMSA-N |
異性体SMILES |
C1[C@H](CN([C@H]1C(=O)O)C(=O)C(F)(F)F)O |
正規SMILES |
C1C(CN(C1C(=O)O)C(=O)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers](/img/structure/B15305000.png)



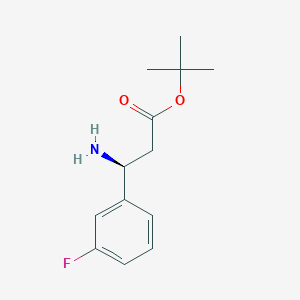
![[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B15305022.png)
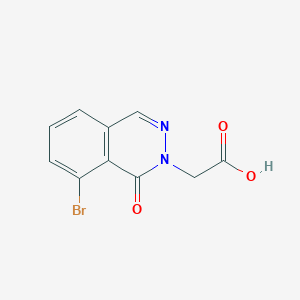
![2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B15305032.png)
